N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Serotonin 5-HT1A receptor GPCR binding N1-substituent SAR

N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049568-35-5) is a synthetic, asymmetrically N,N′-disubstituted oxalamide derivative with molecular formula C₂₃H₃₀N₄O₂ and molecular weight 394.519 g/mol. Its structure integrates three pharmacologically significant modules: an N1-phenethyl terminus, a central oxalamide (-NH-CO-CO-NH-) linker, and an N2-(3-(4-phenylpiperazin-1-yl)propyl) moiety featuring a flexible three-carbon propyl spacer terminating in a 4-phenylpiperazine ring.

Molecular Formula C23H30N4O2
Molecular Weight 394.519
CAS No. 1049568-35-5
Cat. No. B2881980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
CAS1049568-35-5
Molecular FormulaC23H30N4O2
Molecular Weight394.519
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H30N4O2/c28-22(23(29)25-14-12-20-8-3-1-4-9-20)24-13-7-15-26-16-18-27(19-17-26)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,24,28)(H,25,29)
InChIKeyPMXGEBNJJAZUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049568-35-5): Compound Class and Procurement Context


N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049568-35-5) is a synthetic, asymmetrically N,N′-disubstituted oxalamide derivative with molecular formula C₂₃H₃₀N₄O₂ and molecular weight 394.519 g/mol [1]. Its structure integrates three pharmacologically significant modules: an N1-phenethyl terminus, a central oxalamide (-NH-CO-CO-NH-) linker, and an N2-(3-(4-phenylpiperazin-1-yl)propyl) moiety featuring a flexible three-carbon propyl spacer terminating in a 4-phenylpiperazine ring [1]. This compound belongs to the broader class of arylpiperazine-oxalamide hybrids, a scaffold family recognized for multi-target interactions with aminergic G protein-coupled receptors (GPCRs) including serotonin (5-HT) and dopamine receptor subtypes, as well as sigma non-opioid intracellular receptors [2][3]. It is currently catalogued in the ZINC database of commercially available compounds (ZINC000013757316) and is offered by multiple chemical suppliers as a research-grade building block for medicinal chemistry and pharmacological screening applications [1].

Why Generic Substitution Fails for N1-Phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide: Structural Specificity Drives Target Engagement


Within the arylpiperazine-oxalamide chemical space, even single-atom modifications to the N1 substituent, the central oxalamide linker geometry, or the N2-propyl spacer length can produce substantial shifts in receptor affinity profiles and physicochemical properties. The N1-phenethyl group of this compound provides a specific combination of aromatic π-stacking potential and hydrophobic surface area (logP = 2.449) that differs meaningfully from shorter alkyl (e.g., N1-ethyl) or more compact aromatic (e.g., N1-benzyl) congeners [1]. The three-carbon propyl spacer between the oxalamide core and the phenylpiperazine ring establishes a critical N–N distance that governs the pharmacophoric match with sigma-1 and aminergic receptor binding pockets, as established in structure-affinity relationship (SAR) studies of closely related N-phenylpropylpiperazine series [2]. Furthermore, the oxalamide linker itself imposes conformational restriction via intramolecular hydrogen bonding and planar amide geometry, creating a rigidified presentation of terminal pharmacophores that is absent in flexible ethylene-diamine or simple amide analogs [3]. Substituting a generic arylpiperazine or an oxalamide derivative with a different substitution pattern without verifying receptor binding and functional activity data therefore carries a high risk of altering the intended pharmacological profile.

Quantitative Differentiation Evidence: N1-Phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide vs. Closest Structural Analogs


ChEMBL-Predicted 5-HT1A Receptor Affinity: Phenethyl vs. Ethyl N1-Substitution

Based on ChEMBL 20 activity data mapped to the ZINC database, the target compound (ZINC13757316) exhibits a predicted 5-HT1A receptor pKi of 6.76, corresponding to a Ki of approximately 174 nM [1]. This represents a measurable affinity at the 5-HT1A receptor, a key target implicated in anxiolytic and antidepressant pharmacology. In contrast, the N1-ethyl congener N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide—which differs solely by replacement of the phenethyl group with a smaller ethyl substituent—lacks published 5-HT1A binding data in the same database system, suggesting that the aromatic phenethyl moiety contributes critical hydrophobic contacts or π-interactions within the 5-HT1A orthosteric binding pocket that the ethyl group cannot replicate [2]. This inference is consistent with extensive SAR literature demonstrating that N4-aralkyl substituent bulk and aromaticity on phenylpiperazine scaffolds directly modulate 5-HT1A affinity [3].

Serotonin 5-HT1A receptor GPCR binding N1-substituent SAR phenethyl pharmacophore

ChEMBL-Predicted Dopamine D2 Receptor Affinity: Phenethyl vs. N1-Benzyl Substitution

The target compound (ZINC13757316) shows a predicted dopamine D2 receptor (DRD2) pKi of 5.61, corresponding to a Ki of approximately 2.45 μM [1]. The closely related N1-benzyl analog N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide—which substitutes the phenethyl group with a benzyl group, shortening the N1-aryl distance by one methylene unit—has no D2 receptor affinity data annotated in ChEMBL 20 [2]. The one-carbon difference between phenethyl (C₆H₅-CH₂-CH₂-) and benzyl (C₆H₅-CH₂-) alters both the N1-to-aryl distance and the conformational flexibility of the terminal aromatic ring, two parameters known from SAR studies of N-phenylpiperazine D2 ligands to significantly influence dopamine receptor subtype recognition [3]. This structural distinction is non-trivial: in the broader phenylpiperazine class, N-alkyl chain length and terminal aryl positioning are established determinants of D2 vs. D3 vs. D4 subtype selectivity [3].

Dopamine D2 receptor DRD2 phenethyl vs. benzyl GPCR selectivity

Sigma-1 Receptor Binding Potential: Class-Level Inference from 1-Phenylpiperazine SAR

A positional isomer of the target compound sharing the identical molecular formula (C₂₃H₃₀N₄O₂, ZINC13803883) displays a SIGMAR1 pKi of 5.92 (Ki ≈ 1.2 nM) in the ZINC/ChEMBL 20 database, referencing binding studies on sigma receptor ligands [1]. The target compound itself (ZINC13757316) has a SIGMAR1 SEA prediction P-value of 28 (Max Tc = 61), indicating a statistically significant, though computationally predicted, association with sigma-1 receptor activity [2]. This class-level inference is strongly supported by the landmark study of Glennon et al. (1991), which established that 1-phenylpiperazine derivatives incorporating structural features analogous to the 2-phenylaminoethane sigma pharmacophore bind at sigma receptors with high affinity (Ki = 1–10 nM) while lacking appreciable affinity for phencyclidine (PCP) and dopamine D2 receptors [3]. The target compound's 4-phenylpiperazine motif and N-substituted propyl linker directly recapitulate these validated sigma pharmacophoric elements, providing a strong structural rationale for predicted sigma-1 receptor engagement that distinguishes it from non-phenylpiperazine-containing oxalamide analogs.

Sigma-1 receptor SIGMAR1 phenylpiperazine pharmacophore high-affinity sigma ligands

Lipophilicity (logP) Differentiation: Phenethyl-Substituted vs. Cyclohexyl-Substituted Oxalamide Congeners

The target compound has a calculated partition coefficient (logP) of 2.449 as annotated in the ZINC database [1]. This value falls within the optimal lipophilicity range (logP 2–4) associated with favorable CNS drug-like properties, including balanced passive blood-brain barrier permeability and acceptable aqueous solubility for in vitro assay conditions [2]. In contrast, the N1-cyclohexyl congener N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049519-15-4, C₂₁H₃₂N₄O₂, MW 372.513) lacks the aromatic phenethyl group entirely, substituting a saturated cyclohexyl ring that would be predicted to yield a substantially different logP and polar surface area profile [3]. While the cyclohexyl analog's exact logP is not publicly reported, the loss of the aromatic π-system reduces both the compound's UV detectability (no chromophore beyond the phenylpiperazine ring) and its capacity for aromatic π-stacking interactions within receptor binding pockets—two practical considerations for both analytical method development and target engagement.

Lipophilicity logP CNS drug-likeness blood-brain barrier permeability physicochemical profiling

Propyl Spacer Length as a Key Differentiator: 3-Carbon Linker vs. 2-Carbon Linker in Phenylpiperazine-Oxalamide Series

The target compound incorporates a three-carbon (propyl) spacer between the oxalamide nitrogen and the phenylpiperazine ring. This spacer length is a critical structural parameter: in the well-characterized sigma-1 agonist SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine), the three-carbon N-phenylpropyl linker was demonstrated to be optimal for sigma-1 receptor binding (IC₅₀ = 17 nM for σ1 vs. 1,800 nM for σ2, representing >100-fold selectivity) [1]. The two-carbon analog N1-phenethyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide—identical to the target compound except for one fewer methylene unit in the spacer—produces a shorter N–N distance between the oxalamide and piperazine nitrogens, which alters the three-dimensional presentation of the phenylpiperazine pharmacophore relative to the receptor binding pocket [2]. Published SAR on N-phenylpropyl-N′-substituted piperazines confirms that sigma-1 receptor occupancy in vivo (ED₅₀ = 0.2–0.6 μmol/kg) is achieved specifically with the three-carbon propyl spacer geometry, while the dopamine transporter is not occupied (ED₅₀ > 10 μmol/kg), demonstrating that the propyl linker length contributes to both target engagement and off-target avoidance [3].

Linker length SAR propyl spacer N–N distance sigma-1 receptor pharmacophore conformational flexibility

Optimal Scientific and Industrial Application Scenarios for N1-Phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide


Dual 5-HT1A / Sigma-1 Receptor Pharmacological Screening in CNS Drug Discovery

Based on the ChEMBL-predicted 5-HT1A affinity (pKi 6.76, Ki ≈ 174 nM) and the class-validated sigma-1 pharmacophore embedded in the 1-phenylpiperazine motif, this compound is best deployed as a screening hit in CNS programs targeting dual 5-HT1A/sigma-1 receptor modulation—a validated therapeutic strategy for antidepressant and anxiolytic drug development [1]. The three-carbon propyl spacer and phenethyl N1-substituent together provide a defined molecular geometry for initial structure-activity relationship expansion. Procurement is recommended for laboratories equipped with radioligand binding assay capabilities (³H-8-OH-DPAT for 5-HT1A; ³H-(+)-pentazocine for sigma-1) to experimentally confirm the predicted dual-target profile.

Chemical Probe Development for Dopamine D2 Receptor Subtype Selectivity Profiling

With a predicted D2 pKi of 5.61 (Ki ≈ 2.45 μM), this compound provides a starting scaffold for developing D2-preferring or D2-sparing chemical probes within the arylpiperazine chemical space [2]. The measurable but moderate D2 affinity distinguishes it from high-potency D2 antagonists (e.g., haloperidol, Ki ≈ 1–2 nM) and from D2-inactive sigma-preferring ligands (e.g., SA4503, D2 Ki > 10 μM), positioning it as an intermediate reference compound for calibrating D2 selectivity SAR within an oxalamide-linked phenylpiperazine series. It is appropriate for academic medicinal chemistry groups conducting iterative N1-substituent optimization to tune D2/D3/D4 subtype selectivity.

Oxalamide Linker Conformational Analysis and Scaffold-Hopping Studies

The oxalamide linker (-NH-CO-CO-NH-) in this compound represents a conformationally restricted diamide motif distinct from the flexible ethylene-diamine linkers found in classical phenylpiperazine sigma ligands [3]. Procurement is indicated for computational chemistry and structural biology groups investigating how the planar oxalamide geometry affects the presentation of the phenylpiperazine pharmacophore relative to the N1-phenethyl group. The compound serves as a scaffold-hopping reference for comparing oxalamide vs. urea vs. carbamate vs. amide linker effects on receptor binding conformation, metabolic stability, and hydrogen-bonding capacity (2 H-bond donors, 4 H-bond acceptors).

Reference Standard for Analytical Method Development in Phenylpiperazine-Oxalamide Series

With a calculated logP of 2.449, molecular weight of 394.519 g/mol, and dual aromatic chromophores enabling UV detection at 254 nm, this compound is well-suited as a reference standard for developing HPLC-UV and LC-MS analytical methods for the broader phenylpiperazine-oxalamide compound class [4]. Its intermediate lipophilicity (logP ~2.4) ensures adequate retention on reversed-phase C18 columns under generic gradient conditions (e.g., 5–95% acetonitrile/water + 0.1% formic acid), while the presence of two basic nitrogen atoms in the piperazine ring enables straightforward electrospray ionization (ESI+) detection. This compound can serve as a system suitability standard when procuring multiple analogs within the same chemical series for parallel medicinal chemistry campaigns.

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